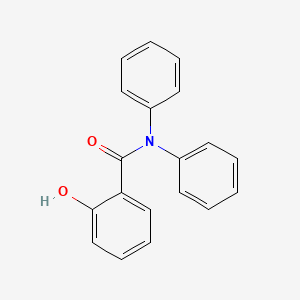

2-Hydroxy-N,N-diphenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62892-76-6 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

2-hydroxy-N,N-diphenylbenzamide |

InChI |

InChI=1S/C19H15NO2/c21-18-14-8-7-13-17(18)19(22)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |

InChI Key |

AFQVBCVDQCIALC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy N,n Diphenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy is fundamental for identifying the distinct chemical environments of protons within the 2-Hydroxy-N,N-diphenylbenzamide molecule. The spectrum is anticipated to show several key signals. The protons on the 2-hydroxybenzoyl ring and the two N-phenyl rings would appear in the aromatic region, typically between 6.8 and 8.0 ppm. The specific substitution pattern of the 2-hydroxybenzoyl moiety would lead to a predictable set of multiplets for its four protons.

Due to hindered rotation around the amide (C-N) bond, the two N-phenyl groups may be rendered magnetically non-equivalent, especially at lower temperatures. This would result in a more complex set of signals than if they were freely rotating and equivalent. The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. This peak would disappear upon the addition of a deuterated solvent like D₂O due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | Variable (e.g., 9.0-11.0) | Broad Singlet |

| Aromatic Protons (H) | 6.8 - 8.0 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would be characterized by a low-field signal for the carbonyl carbon (C=O) of the amide, typically in the range of 168-172 ppm.

The aromatic carbons would generate a series of signals between 115 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate at the lower-field end of this range (around 155-160 ppm), while the other carbons of the three aromatic rings will appear at distinct chemical shifts based on their electronic environment. Similar to the proton spectra, restricted amide bond rotation could lead to separate signals for the corresponding carbons of the two non-equivalent N-phenyl rings. st-andrews.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures such as N,N-diethyl-m-toluamide and N,N-bis(2-hydroxyethyl)acetamide. st-andrews.ac.ukresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-H & C-C | 115 - 135 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of adjacent protons within each of the three aromatic rings, allowing for the assignment of protons in each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com HSQC is crucial for assigning the carbon signals based on the already-established proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. NOESY data can provide critical insights into the three-dimensional structure and preferred conformation of the molecule, particularly the spatial orientation of the N-phenyl rings relative to the plane of the amide bond.

Variable-Temperature NMR (VT-NMR) Studies for Conformational Dynamics

The rotation around the C-N amide bond in N,N-disubstituted amides is often slow on the NMR timescale at room temperature due to its partial double bond character. st-andrews.ac.uk This restricted rotation is a key dynamic feature of this compound.

VT-NMR studies can be employed to investigate this conformational dynamic process. researchgate.net

At low temperatures , the rotation is slow, and the two N-phenyl rings are expected to be chemically non-equivalent, resulting in separate, distinct signals in both the ¹H and ¹³C NMR spectra.

As the temperature is increased , the rate of rotation about the amide bond increases. Eventually, a temperature is reached where the signals for the two phenyl groups broaden and then merge, a phenomenon known as coalescence. mdpi.com

At high temperatures , well above the coalescence point, the rotation becomes so rapid that the two phenyl groups become equivalent on the NMR timescale, and a single set of time-averaged signals is observed.

The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the conformational stability. st-andrews.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₉H₁₅NO₂, giving it a molecular weight of approximately 289.33 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the compound is first vaporized and separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. For this compound, electron ionization (EI) is a common method. The resulting mass spectrum would show a molecular ion peak (M⁺˙) at m/z 289.

The fragmentation pattern provides a fingerprint of the molecule. Based on the analysis of the closely related N,N-diphenylbenzamide, characteristic fragments are expected. nih.gov A primary fragmentation pathway involves the cleavage of the amide bond.

Table 3: Predicted Key Fragments in GC-MS (EI) of this compound Predicted data based on analysis of N,N-diphenylbenzamide. nih.gov

| m/z | Predicted Fragment Ion |

| 289 | [C₁₉H₁₅NO₂]⁺˙ (Molecular Ion) |

| 168 | [(C₆H₅)₂N]⁺ (Diphenylamino cation) |

| 121 | [HOC₆H₄CO]⁺ (Hydroxybenzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar molecules and typically results in minimal fragmentation, primarily showing the intact molecule with a charge.

In positive-ion mode , this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 290.

In negative-ion mode , the acidic phenolic proton can be easily lost, resulting in a strong signal for the deprotonated molecule [M-H]⁻ at m/z 288.

Tandem mass spectrometry (MS/MS) can be performed on these precursor ions to induce fragmentation and obtain further structural details, often confirming the fragments observed in GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal analytical technique that marries the separation prowess of liquid chromatography with the mass determination capabilities of mass spectrometry. For the analysis of this compound, LC-MS serves to confirm its molecular weight and shed light on its fragmentation patterns.

In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) system is utilized. This system employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase is commonly a mixture of water and an organic solvent like acetonitrile, often with the addition of formic acid to facilitate ionization. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed soft ionization technique that minimizes fragmentation, primarily yielding the protonated molecule [M+H]⁺. The mass spectrum of this compound would be expected to exhibit a prominent peak corresponding to this protonated molecule. Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting daughter ions are analyzed. researchgate.net

Table 1: Representative LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion [M+H]⁺ (m/z) | ~290.1181 |

| Major Fragment Ions (m/z) | Fragments corresponding to the loss of a phenyl group, the diphenylamine (B1679370) moiety, or the benzoyl group. |

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound, generally recorded in a solvent such as ethanol (B145695), reveals absorption bands that arise from π → π* and n → π* transitions associated with its aromatic rings and carbonyl group.

The presence of the hydroxyl group and the extended conjugation across the phenyl rings and the benzoyl moiety significantly influence the position and intensity of the absorption maxima (λmax). For instance, a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, shows a UV absorbance at 320 nm. nih.gov The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can also impact the electronic structure and, consequently, the UV-Vis spectrum.

Table 2: Typical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~280-320 | π → π* |

Note: The precise λmax values can fluctuate based on the solvent used.

Near-Infrared (NIR) spectroscopy is a technique that measures the overtone and combination bands of fundamental molecular vibrations. For this compound, the NIR spectrum provides valuable information regarding C-H, N-H, and O-H bonds.

A key feature in the NIR spectrum would be the first overtone of the O-H stretching vibration, which is influenced by intramolecular hydrogen bonding. Additionally, prominent overtone and combination bands arising from the C-H stretching and bending vibrations of the aromatic rings would be observable. NIR spectroscopy is a valuable non-destructive method for analyzing and studying hydrogen bonding in detail.

Thermal Characterization Techniques

Thermogravimetric Analysis (TGA) is a technique that measures the change in a sample's mass as a function of temperature. The TGA curve for this compound provides insights into its thermal stability and decomposition characteristics. The analysis is typically conducted under a controlled atmosphere, such as nitrogen, with a consistent heating rate.

The resulting thermogram for a related compound, N,N-diphenylbenzamide, shows its thermal decomposition profile. researchgate.net Similarly, the thermogram for this compound would display a region of stability up to a specific temperature, beyond which a significant loss of mass would indicate the start of thermal decomposition. This decomposition may happen in one or more steps, corresponding to the breaking of different bonds within the molecule.

Table 3: Representative TGA Data for this compound

| Atmosphere | Onset Decomposition Temperature (°C) | Major Decomposition Steps |

|---|

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. The DTA curve can reveal thermal events such as melting, crystallization, and other phase transitions.

For this compound, the DTA curve would exhibit an endothermic peak that corresponds to its melting point. The sharpness of this peak can serve as an indicator of the compound's purity. Any other endothermic or exothermic events observed in the DTA curve could be related to decomposition processes, which would align with the mass loss steps seen in the TGA data.

Table 4: Expected DTA Events for this compound

| Thermal Event | Temperature Range (°C) | Peak Type |

|---|---|---|

| Melting Point | Dependent on crystalline form and purity | Endothermic |

Theoretical and Computational Investigations of 2 Hydroxy N,n Diphenylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. For 2-Hydroxy-N,N-diphenylbenzamide, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, have been instrumental in elucidating its properties. researchgate.netresearchgate.net The choice of basis set, such as 6-31G(d) or 6-311++G(2d,2p), is crucial for obtaining accurate results. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process reveals the most stable conformer by minimizing the energy of the system. researchgate.net

Studies have shown that the optimized geometry can sometimes differ from the structure determined by experimental methods like X-ray crystallography. researchgate.net For instance, in a study on N,N-diphenylbenzamide, significant differences were observed in the relative orientations of the aromatic rings between the solid-state crystal structure and the DFT-optimized structure in the gas phase. researchgate.net This highlights the influence of intermolecular forces in the solid state on the molecular conformation.

The planarity of the molecule and the dihedral angles between the phenyl rings and the benzamide (B126) group are key parameters determined during geometry optimization. In N,N-diphenylbenzamide, the angle between the mean planes of the benzamide ring and the N1/C13/O1 group was calculated to be 35.29°, which differed from the crystallographically determined value of 48.77°. researchgate.net These conformational details are crucial for understanding the molecule's potential interactions and reactivity.

Vibrational Frequency Computations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding modes, which aids in the assignment of experimental spectra. researchgate.net The Potential Energy Distribution (PED) analysis helps to quantify the contribution of different internal coordinates to each vibrational mode, providing a detailed understanding of the molecular vibrations. researchgate.net

For aromatic compounds like this compound, characteristic vibrational modes include:

C-H stretching: Typically observed in the 3000-3120 cm⁻¹ region. researchgate.net

C=O stretching: The carbonyl stretching vibration is expected in the range of 1680-1715 cm⁻¹. researchgate.net

C-O stretching: The phenolic C-O stretching vibration is generally found between 1000 and 1300 cm⁻¹. researchgate.net

C-N stretching: These vibrations are also expected within the fingerprint region of the spectrum.

By comparing the computed vibrational frequencies with experimental data, a detailed assignment of the vibrational spectrum can be achieved, confirming the molecular structure.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key parameter that indicates the molecule's kinetic stability and polarizability. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.orgnih.gov This gap is crucial for understanding intramolecular charge transfer (ICT) processes, where electron density is transferred from the HOMO to the LUMO upon electronic excitation. scispace.com

For similar aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings and the hydroxyl group, while the LUMO is typically located on the electron-accepting regions, like the carbonyl group. malayajournal.org The specific energies of the HOMO and LUMO, and consequently the energy gap, can be precisely calculated using DFT methods. malayajournal.orgresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.27 |

| LUMO Energy | -2.51 |

| HOMO-LUMO Gap | 3.76 |

Note: The values in this table are illustrative and based on a similar compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime. Actual values for this compound would require specific DFT calculations. malayajournal.org

Charge Distribution Analysis (Mulliken Charges)

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insights into the charge distribution and the nature of chemical bonds. q-chem.com This analysis is performed on the optimized molecular geometry to understand the electronic environment of each atom.

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the hydrogen atoms and some of the carbon atoms will have positive charges. The distribution of these charges influences the molecule's electrostatic interactions and reactivity. For instance, atoms with a more negative charge are likely to be sites for electrophilic attack. It's important to note that while Mulliken charges provide a useful qualitative picture, they are known to be basis set dependent. q-chem.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. scispace.com

The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically associated with lone pairs of electronegative atoms like oxygen and nitrogen. malayajournal.org

Blue: Represents regions of positive electrostatic potential, which are favorable for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. malayajournal.org

Green: Denotes regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl rings would exhibit a positive potential (blue).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.netwisc.edu It analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is quantified by the second-order perturbation energy, E(2). wisc.edu

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals involved in forming chemical bonds. q-chem.com

Natural Charges: NBO analysis provides an alternative, often considered more robust, method for calculating atomic charges compared to Mulliken analysis. q-chem.com

Intramolecular Interactions: It reveals hyperconjugative interactions, such as the delocalization of electron density from a lone pair (n) to an antibonding orbital (σ) or from a bonding orbital (σ) to an antibonding orbital (σ). researchgate.netnih.gov These interactions stabilize the molecule and influence its geometry and reactivity.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(O) of C=O | σ(C-C) of phenyl ring | > 0.5 |

| n(N) | σ(C-C) of phenyl rings | > 0.5 |

| n(O) of OH | σ*(C=O) | > 0.5 |

Note: This table represents expected significant interactions based on the structure of this compound. The E(2) values indicate the strength of the delocalization interaction. wisc.edu

Computational Spectroscopic Prediction and Validation against Experimental Data

In typical computational studies of similar aromatic amides, researchers utilize Density Functional Theory (DFT) to predict spectroscopic properties. For instance, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov These theoretical predictions are then compared with experimental data to validate the computational model and provide a more detailed assignment of the spectral features. researchgate.netlew.ro For example, a study on N-(3-tert-butyl-2-hydroxybenzylidene)-2,6-diphenyl-4-hydroxyaniline successfully correlated DFT-calculated vibrational frequencies with experimental IR and Raman spectra. nih.gov However, no such specific data has been published for this compound.

Quantum Chemical Studies of Intermolecular Interactions and Hydrogen Bonding

A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide group. Quantum chemical studies, particularly using Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools for analyzing such interactions. researchgate.net These analyses can quantify the strength and nature of hydrogen bonds. Studies on other 2-hydroxy-benzamides have explored the competition between intramolecular and intermolecular hydrogen bonding, which can be influenced by steric effects and the surrounding environment. researchgate.net For related N-monosubstituted benzamides, computational methods have been used to investigate the energetics of hydrogen bond formation with various solvents. researchgate.net Unfortunately, specific calculations detailing the hydrogen bonding network and interaction energies for this compound are not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a way to study the conformational dynamics and flexibility of molecules over time. For a molecule like this compound, MD simulations could provide insights into the stability of the intramolecular hydrogen bond, the rotational barriers of the phenyl groups, and how the molecule interacts with solvents or other molecules in a condensed phase. Car-Parrinello molecular dynamics (CPMD) has been used to investigate proton dynamics within the hydrogen bonds of similar compounds, such as quinoline-2-carboxamide (B1208818) N-oxide. nih.gov This type of simulation could reveal whether proton transfer occurs within the intramolecular hydrogen bond of this compound. Additionally, MD simulations are employed to understand the self-assembly of molecules driven by hydrogen bonding, as demonstrated in studies of polysulfamides. nih.gov To date, no molecular dynamics studies specifically targeting this compound have been published.

Advanced Applications and Material Science Perspectives of 2 Hydroxy N,n Diphenylbenzamide and Its Derivatives

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in technologies like optical switching and data storage. researchgate.net Organic molecules have emerged as promising candidates due to their large NLO responses, which originate from the rapid electronic transitions within conjugated π-systems. tandfonline.com The NLO activity of a material is fundamentally linked to its molecular structure; the presence of electron-donating and electron-accepting groups connected by a π-bridge can lead to a large molecular hyperpolarizability (β), a key indicator of second-order NLO performance.

For a material to exhibit macroscopic second-order NLO effects like Second Harmonic Generation (SHG), it must crystallize in a non-centrosymmetric space group. The design of molecules such as ortho-substituted benzamides is a strategic approach to encourage such packing by disrupting centrosymmetric alignment through specific intermolecular interactions.

Second Harmonic Generation (SHG) is a phenomenon where two photons of the same frequency interact with an NLO material and are converted into a single photon with twice the frequency (and half the wavelength). nih.gov The efficiency of this conversion is a primary metric for evaluating NLO materials.

| Compound | Method | Laser Wavelength (nm) | SHG Efficiency (vs. KDP) |

| Example Organic Crystal A | Kurtz-Perry Powder | 1064 | 1.5 x KDP |

| Example Organic Crystal B | Kurtz-Perry Powder | 1064 | 12 x KDP |

| 2-Hydroxy-N,N-diphenylbenzamide | Data Not Available | - | - |

| This table is illustrative and shows typical data obtained for organic NLO materials. Specific values for the title compound are not publicly documented. |

Computational chemistry provides powerful tools to predict the NLO properties of molecules before their synthesis. Theoretical calculations, particularly using Density Functional Theory (DFT), can determine the first-order hyperpolarizability (β), a tensor quantity that describes the nonlinear response of a molecule to an external electric field. researchgate.net A large value of the total hyperpolarizability (β_tot_) suggests strong potential for NLO activity.

These simulations are performed using specific functionals and basis sets (e.g., B3LYP/6-311G(d,p)). researchgate.net The calculations can reveal how the electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), contributes to the NLO response. For instance, a smaller HOMO-LUMO energy gap often correlates with a larger hyperpolarizability. Studies on related molecules show that the presence and position of substituents, like the hydroxyl group in this compound, can significantly influence charge distribution and thus the hyperpolarizability. tandfonline.com

The relationship between molecular structure and NLO properties is a cornerstone of materials design. In benzamide (B126) derivatives, the key is to understand how substituents influence the crystal packing and the electronic properties of the molecule.

The ortho-hydroxyl group in this compound is strategically positioned to form intramolecular hydrogen bonds, likely with the amide oxygen. This can enforce a more planar conformation of the benzoyl moiety, which can enhance π-electron delocalization and potentially increase hyperpolarizability. Furthermore, the bulky N,N-diphenyl groups play a critical role. Their steric hindrance can disrupt the otherwise strong intermolecular hydrogen bonds (like N-H···O) that often lead to centrosymmetric packing in simpler amides. By preventing this antiparallel alignment, the diphenyl groups increase the probability of the molecules arranging in a non-centrosymmetric fashion, which is essential for macroscopic SHG activity. Research on related systems, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, demonstrates how specific substitutions can be optimized to achieve desired properties. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The principles of molecular recognition and self-assembly are harnessed in crystal engineering to design materials with specific properties. iqpc.com For benzamide derivatives, interactions such as hydrogen bonds and π-π stacking are the primary driving forces that dictate the final supramolecular architecture. mdpi.com

The crystal structure of a molecule reveals the precise arrangement of its constituent units and the network of intermolecular forces holding them together. While a crystal structure for this compound is not available, a detailed analysis of the closely related compound N-(2-hydroxy-5-methylphenyl)benzamide provides significant insight. nih.govresearchgate.net In this molecule, a combination of strong and weak hydrogen bonds directs the crystal packing.

O-H···O Hydrogen Bonds: A strong intermolecular hydrogen bond exists between the hydroxyl group (donor) and the carbonyl oxygen of an adjacent molecule (acceptor). This interaction links the molecules head-to-tail, forming infinite C(7) chains that extend along a crystallographic axis. nih.govresearchgate.net

N-H···O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor. In N-(2-hydroxy-5-methylphenyl)benzamide, a short intramolecular N-H···O contact is observed with the adjacent hydroxyl oxygen. nih.govresearchgate.net Additionally, very weak intermolecular N-H···O interactions link molecules into inversion dimers. researchgate.net

These varied interactions demonstrate a hierarchical assembly where strong bonds form primary chains, which are then organized into a 3D network by weaker forces. Hirshfeld surface analysis on similar molecules confirms that H···H, C···H/H···C, and O···H/H···O contacts make the most significant contributions to the crystal packing. nih.gov

Table of Intermolecular Interactions in N-(2-hydroxy-5-methylphenyl)benzamide

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (º) | Symmetry of A |

|---|---|---|---|---|---|---|---|

| O2 | H20 | O1 | 0.85(2) | 1.87(2) | 2.700(2) | 164(2) | x+1, y, z |

| N1 | H1 | O1 | 0.86(2) | 2.50(2) | 3.257(2) | 147(2) | -x+1, -y, -z+1 |

| C6 | H6 | O2 | 0.93 | 2.58 | 3.409(2) | 149 | x-1, y, z |

Data sourced from the crystallographic study of N-(2-hydroxy-5-methylphenyl)benzamide. nih.govresearchgate.net

The ultimate goal of crystal engineering is to control the self-assembly process to produce crystalline materials with desired structures and functions. By understanding the strength and directionality of intermolecular interactions, it is possible to design molecules that will predictably form specific supramolecular architectures. iqpc.com

In the case of hydroxy-substituted benzamides, the interplay between the strong O-H···O and weaker C-H···O and N-H···O hydrogen bonds can be exploited. For example, the formation of robust C(7) chains via O-H···O bonds in N-(2-hydroxy-5-methylphenyl)benzamide is a predictable supramolecular synthon. nih.govresearchgate.net By modifying the substituents on the phenyl rings of this compound, one could potentially tune the steric and electronic properties to favor different packing arrangements. For instance, introducing additional hydrogen bond acceptors or donors could disrupt the chain formation in favor of more complex, three-dimensional networks.

The formation of co-crystals is another powerful strategy in supramolecular design. Co-crystallization of amides like 4-hydroxybenzamide (B152061) with other molecules (e.g., inorganic salts) can lead to entirely new crystalline forms with modified properties, driven by the formation of new hydrogen-bonding networks. nih.gov This approach allows for the rational design of materials where the properties are not just a sum of the components but are emergent from the unique supramolecular arrangement.

Biological Activity and Pharmacological Relevance

Exploration as Nuclear Receptor Binding Agents (e.g., affecting gene expression)

While direct studies on this compound as a nuclear receptor binding agent are not extensively documented in publicly available literature, the broader class of salicylamides and related benzamides has been investigated for such activities. Nuclear receptors are a class of proteins that regulate the expression of specific genes, and compounds that bind to them can modulate a variety of physiological processes. A patent for nuclear receptor binding agents describes a wide range of compounds, and the general structure of some of these agents suggests that N-substituted benzamides could fall within this class of molecules. google.com The ability of a molecule to bind to a nuclear receptor is highly dependent on its three-dimensional shape and electronic properties, which must be complementary to the receptor's binding pocket. The conformational flexibility of this compound, with its rotatable phenyl groups, could allow it to adopt a conformation suitable for binding to certain nuclear receptors, potentially influencing gene expression. Further research, including computational modeling and in vitro binding assays, would be necessary to explore this potential.

Evaluation of Antimicrobial and Antibacterial Potentials for Specific Derivatives

The antimicrobial properties of salicylamide (B354443) and salicylanilide (B1680751) derivatives are well-established, with numerous studies demonstrating their activity against a range of bacterial and fungal pathogens. nih.govnih.govmdpi.comnih.govnih.gov While specific data for this compound is limited, research on structurally related compounds provides strong evidence for its potential in this area.

Salicylanilides are known to exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial two-component regulatory systems and isocitrate lyase, an enzyme crucial for the glyoxylate (B1226380) shunt in some microorganisms. nih.govresearchgate.net The antimicrobial activity is often influenced by the nature and position of substituents on both the salicylic (B10762653) acid and the aniline (B41778) rings. For instance, the introduction of halogen atoms to the salicylanilide scaffold has been shown to enhance antibacterial activity. mdpi.com

Studies on N,N-disubstituted salicylamide carbamates and thiocarbamates have shown that these derivatives possess significant in vitro activity against Mycobacterium tuberculosis, nontuberculous mycobacteria, and various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Thiocarbamate derivatives, in particular, have demonstrated potent activity with minimum inhibitory concentrations (MICs) as low as 0.49 μM against Gram-positive bacteria. mdpi.com It is noteworthy that Gram-negative bacteria are often less susceptible, which may be due to differences in their cell wall structure. mdpi.com The derivatization of the phenolic hydroxyl group of salicylanilides into esters or carbamates can also modulate the antimicrobial activity and reduce cytotoxicity. nih.gov

Derivatives of N,N-diphenylacetamide have also been synthesized and screened for their antimicrobial and antifungal activities. nih.govnih.govresearchgate.net Certain Schiff base derivatives of 2-hydrazino-N,N-diphenylacetamide have shown significant activity, suggesting that the N,N-diphenyl moiety can be a valuable component in the design of new antimicrobial agents. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Salicylamide and N,N-Diphenylacetamide Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |

| Salicylanilide thiocarbamates | Gram-positive bacteria (incl. MRSA) | from 0.49 μM | mdpi.com |

| Salicylanilide carbamates | Mycobacterium tuberculosis | from 16 μM | nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (sensitive and resistant) | 15.62-31.25 μmol/L | nih.gov |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Bacteria and Fungi | Significant activity | nih.govnih.gov |

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

Antioxidant Property Investigations for Related Structures

The phenolic hydroxyl group in this compound suggests that this compound and its derivatives could possess antioxidant properties. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby preventing oxidative damage to cells and biomolecules.

Applications in Functional Materials

The unique molecular structure of N,N-diphenylbenzamide derivatives, including this compound, suggests their potential for use in the development of functional materials. The presence of multiple aromatic rings and a polar amide group can give rise to interesting optical, electronic, and thermal properties.

N,N-Diphenylbenzamide itself has been noted for its high thermal stability and good solubility in organic solvents, which are desirable characteristics for materials used in organic electronics. ontosight.ai Research has explored the potential of such compounds as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai The introduction of a hydroxyl group, as in this compound, could further modify these properties, for example, by influencing the intermolecular interactions and the packing of molecules in the solid state, which are crucial for charge transport in organic semiconductors. The intramolecular hydrogen bond can also contribute to the rigidity and planarity of the molecule, which can be beneficial for certain electronic applications. Further investigation into the synthesis and characterization of polymers and other materials incorporating this compound could lead to the development of new functional materials with tailored properties.

Utilization in Heat-Sensitive Color-Forming Recording Materials

Heat-sensitive or thermal recording materials are specialized composites that produce an image upon the application of heat. These materials are ubiquitous in applications such as point-of-sale receipts, tickets, labels, and medical monitoring readouts. The underlying technology relies on a solid-state chemical reaction within a coated layer on a base substrate, typically paper. This layer contains a carefully formulated mixture of chemical compounds that interact upon thermal activation to generate a visible image.

The primary components of this heat-sensitive layer are a color former (a leuco dye), a color developer, and often a sensitizer (B1316253). The color former is a dye that is colorless in its initial state. yamamoto-chemicals.co.jptaylorandfrancis.com The developer is an acidic compound that, when brought into contact with the color former, induces a chemical transformation that results in the appearance of color. chiron.no The sensitizer is a low-melting point solid that acts as a solvent to facilitate the reaction between the color former and the developer at a precise temperature range. google.com

The process of image formation is initiated by a thermal print head, which consists of a series of small heating elements. When a specific element is heated, it melts the sensitizer in the corresponding area of the thermal paper. This molten sensitizer then dissolves the color former and the developer, bringing them into intimate contact and enabling the color-forming reaction. The result is a sharp, stable image corresponding to the pattern of the heated elements.

While extensive research and numerous patents describe a wide array of compounds for use as developers and sensitizers in thermal paper, a thorough review of scientific literature and patent databases did not yield specific information on the utilization of This compound in this particular application. The commonly employed developers are typically phenolic compounds, organic acids, or their metal salts. google.com In recent years, due to health and environmental concerns associated with bisphenol A (BPA), a once-common developer, significant research has been directed towards finding safer alternatives. mst.dkacs.org These alternatives include other bisphenol derivatives, sulfonylurea compounds, and other non-phenolic developers. chiron.nojustia.com

The following tables provide examples of compounds commonly used as color formers, developers, and sensitizers in heat-sensitive recording materials, illustrating the chemical diversity in this field.

Table 1: Examples of Color Formers (Leuco Dyes)

| Compound Name | CAS Number | Function |

| Crystal Violet Lactone | 1552-42-7 | Color Former |

| 3-(N,N-Diethylamino)-6-methyl-7-anilinofluoran | 29512-49-0 | Color Former |

| 3-Dibutylamino-6-methyl-7-anilinofluoran | 89331-94-2 | Color Former |

| 2-(Phenylmethoxy)-naphthalene | 613-62-7 | Color Former |

This table presents a selection of common leuco dyes used in thermal paper. These compounds are colorless in their lactone form and develop color upon reaction with a developer. sellchems.comsellchems.com

Table 2: Examples of Developers

| Compound Name | CAS Number | Function |

| Bisphenol A (BPA) | 80-05-7 | Developer |

| Bisphenol S (BPS) | 80-09-1 | Developer |

| 4-Hydroxy-4'-isopropoxydiphenylsulfone (D-8) | 95235-30-6 | Developer |

| N-(p-Toluenesulfonyl)-N'-(3-p-toluenesulfonyloxyphenyl)urea | 232938-43-1 | Developer |

| Benzyl (B1604629) 4-hydroxybenzoate | 94-18-8 | Developer |

This table showcases various developer compounds, including the historically significant Bisphenol A and more recent alternatives designed to be phenol-free. chiron.nogoogle.com

Table 3: Examples of Sensitizers

| Compound Name | CAS Number | Function |

| Dibenzyl Oxalate | 7579-36-4 | Sensitizer |

| 1,2-Diphenoxyethane | 104-66-5 | Sensitizer |

| Diphenyl Sulfone | 127-63-9 | Sensitizer |

| Dimethyl Terephthalate | 120-61-6 | Sensitizer |

This table lists common sensitizers that are crucial for controlling the melting point of the active layer and ensuring sharp image formation at high printing speeds. acs.orgjustia.com

Mechanistic Studies of Reactions and Chemical Reactivity of 2 Hydroxy N,n Diphenylbenzamide

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of N-substituted salicylamides, including 2-Hydroxy-N,N-diphenylbenzamide, typically involves the condensation of a salicylic (B10762653) acid derivative with an amine. One common approach is the reaction of salicyl chloride (or a protected version) with diphenylamine (B1679370).

A general method for forming the amide bond is the acylation of the amine. nih.gov For instance, the synthesis of N,N-diphenylbenzamide has been achieved by the dropwise addition of benzoyl chloride to a solution of diphenylamine. researchgate.net Adapting this to this compound would likely involve the use of 2-hydroxybenzoyl chloride. However, the presence of the acidic phenolic proton in salicylic acid necessitates a protection strategy to prevent side reactions. A conceivable method involves protecting the hydroxyl group, for example as a methoxy (B1213986) or benzyloxy ether, before converting the carboxylic acid to the acid chloride and reacting it with diphenylamine. Subsequent deprotection would then yield the final product. google.com

Another approach involves the direct condensation of salicylic acid with an amine, often facilitated by a coupling agent or by heating. For example, some N-heterocyclic salicylamide (B354443) derivatives have been prepared by the fusion of phenyl salicylate (B1505791) and heterocyclic amines. nih.gov

The reaction mechanism for the formation of the amide bond from an acid chloride and an amine proceeds via a nucleophilic acyl substitution. The nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-hydroxybenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide.

A plausible synthetic route starting from 2-iodobenzoic acid has also been reported for related benzamide (B126) derivatives. This involves esterification, followed by an Ullmann reaction and subsequent amination to yield a 2-phenoxybenzamide (B1622244) intermediate. mdpi.com While this specific pathway is for a different derivative, it highlights the variety of synthetic strategies that could be adapted.

Investigation of Catalyzed Reaction Pathways and Substrate Reactivity

The reactivity of this compound can be significantly influenced by catalysts. While specific catalytic studies on this molecule are scarce, insights can be drawn from related N-substituted benzamides.

For instance, the reactivity of the aromatic rings can be modulated by catalysts in electrophilic substitution reactions. The presence of the hydroxyl and amide groups will direct incoming electrophiles, and the bulky N,N-diphenyl groups will exert steric hindrance.

Furthermore, reactions involving the amide bond itself can be catalyzed. For example, the reduction of the amide carbonyl to a methylene (B1212753) group in N,N-diphenylbenzamide has been achieved using a lanthanum catalyst with pinacolborane. orientjchem.org It is conceivable that this compound could undergo similar catalyzed reductions, although the phenolic hydroxyl group might require protection or could influence the catalyst's activity.

The synthesis of related salicylamides has also been achieved using phosphorus trichloride (B1173362) to facilitate the condensation of salicylic acid with anilines. nih.gov This suggests that Lewis acids could play a role in activating the carboxylic acid for nucleophilic attack by the amine.

The table below summarizes potential catalyzed reactions based on studies of related compounds.

| Reaction Type | Catalyst/Reagent | Potential Product of this compound | Reference Compound |

| Amide Reduction | Lanthanum catalyst / Pinacolborane | 2-Hydroxy-N,N-diphenylbenzylamine | N,N-diphenylbenzamide orientjchem.org |

| Condensation | Phosphorus trichloride | This compound | 5-Sulphamoylsalicylic acid and anilines nih.gov |

Studies on Intermolecular and Intramolecular Interactions Governing Reactivity and Stability

The reactivity and stability of this compound are significantly governed by non-covalent interactions, particularly hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) in a proximate ortho position allows for the formation of a strong intramolecular hydrogen bond. researchgate.net

This intramolecular hydrogen bond creates a stable six-membered quasi-ring, which has been observed in other 2-hydroxy-benzamides. researchgate.net This interaction is expected to influence the compound's conformation, acidity of the phenolic proton, and the reactivity of the amide group. The formation of this intramolecular hydrogen bond can reduce the availability of the hydroxyl and carbonyl groups for intermolecular interactions. nih.gov

Studies on the structurally similar 2-hydroxy-N,N-diethylbenzamide have shown that an equilibrium can exist between intramolecular and intermolecular hydrogen bonds, which is influenced by the solvent and temperature. uaeu.ac.ae In non-polar solvents, the intramolecularly hydrogen-bonded form is favored. The steric bulk of the N,N-diphenyl groups in this compound would likely further favor the intramolecular hydrogen bond by sterically hindering intermolecular associations. researchgate.net

In the solid state, intermolecular interactions such as C-H···O and π-π stacking can also play a role in the crystal packing. mdpi.com Computational studies on N,N-diphenylbenzamide have shown that crystal packing forces can lead to significant differences in the dihedral angles between the aromatic rings compared to the gas-phase optimized structure. researchgate.net This highlights the importance of the solid-state environment in determining the molecule's conformation and potential reactivity.

The table below outlines the key interactions and their expected effects on the properties of this compound.

| Interaction Type | Groups Involved | Expected Effect | Supporting Evidence from Related Compounds |

| Intramolecular Hydrogen Bond | Phenolic -OH and Amide C=O | Increased stability, altered acidity and reactivity | Observed in 2-hydroxy-N,N-diethyl-benzamide researchgate.netuaeu.ac.ae |

| Intermolecular Hydrogen Bond | Phenolic -OH, Amide C=O, Amide N-H (if present) | Dimer or polymer formation in the solid state or concentrated solutions | Studied in various salicylamides researchgate.netmdpi.com |

| Steric Hindrance | N,N-diphenyl groups | Favors intramolecular H-bond, hinders intermolecular interactions | Inferred from studies on N,N-diethylbenzamide researchgate.net |

| π-π Stacking | Phenyl rings | Contributes to crystal lattice stability | Observed in N-(2-hydroxy-2,2-diphenylethyl)benzamide |

Derivatization Strategies and Structure Activity/property Relationships for 2 Hydroxy N,n Diphenylbenzamide Analogs

Systematic Synthesis of Analogs with Varied Substituents

The synthesis of 2-Hydroxy-N,N-diphenylbenzamide analogs typically commences with the activation of a substituted salicylic (B10762653) acid derivative, followed by amidation with diphenylamine (B1679370) or a substituted variant thereof. A common and effective method involves the conversion of the salicylic acid to its corresponding acyl chloride, often by treatment with reagents such as thionyl chloride or oxalyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netnih.gov The resulting 2-hydroxybenzoyl chloride can then be reacted with diphenylamine to yield the desired N,N-diphenylbenzamide.

A variety of substituted analogs can be systematically prepared by employing commercially available or synthetically accessible starting materials. For instance, halogenated, nitro, or methoxy-substituted salicylic acids can be used to introduce substituents onto the phenolic ring. researchgate.netnih.gov Similarly, substituted diphenylamines can be employed to modify the N-aryl rings, although this is less commonly reported for N,N-diphenylbenzamides compared to salicylanilides (N-phenylbenzamides).

An alternative approach to synthesizing N-substituted benzamide (B126) derivatives involves the direct coupling of a benzoic acid derivative with an amine using a coupling agent. Reagents such as 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) have been successfully used for amide bond formation in related systems. nih.gov

The following table outlines representative synthetic routes to achieve specific substitutions on the this compound scaffold, based on established chemical transformations.

| Starting Material 1 (Salicylic Acid Derivative) | Starting Material 2 (Amine) | Reaction Condition | Resulting Analog |

| Salicylic acid | Diphenylamine | 1. SOCl₂ or (COCl)₂ 2. Base (e.g., Pyridine) | This compound |

| 5-Chlorosalicylic acid | Diphenylamine | 1. SOCl₂ 2. Base | 5-Chloro-2-hydroxy-N,N-diphenylbenzamide |

| 3-Nitrosalicylic acid | Diphenylamine | 1. (COCl)₂, cat. DMF 2. Base | 2-Hydroxy-3-nitro-N,N-diphenylbenzamide |

| 2-Hydroxy-3-methoxybenzoic acid | Diphenylamine | 1. Coupling Agent (e.g., DCC) 2. Base | 2-Hydroxy-3-methoxy-N,N-diphenylbenzamide |

These systematic synthetic approaches allow for the generation of a library of analogs with diverse electronic and steric properties, which is crucial for establishing robust structure-property and structure-activity relationships.

Evaluation of Substituent Effects on Spectroscopic Signatures

The introduction of substituents onto the this compound framework induces predictable and measurable shifts in its spectroscopic signatures, primarily observed in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These changes provide valuable insights into the electronic and structural alterations within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by prominent absorption bands corresponding to the O-H, N-H (if any, though absent in the title compound), and C=O stretching vibrations. In related N-phenylbenzamides, an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen is often observed, which can influence the position and shape of both the O-H and C=O stretching bands. For N,N-diphenylbenzamide itself, the carbonyl (C=O) stretching frequency is a key diagnostic peak. In a study of N,N-diphenylbenzamide, this peak was observed at 1651 cm⁻¹. researchgate.net The introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on either aromatic ring would be expected to shift this frequency. For instance, electron-withdrawing groups on the benzoyl ring tend to increase the C=O stretching frequency, while electron-donating groups would decrease it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of synthesized analogs and for probing the electronic environment of the nuclei. In ¹H NMR, the chemical shift of the phenolic hydroxyl proton can be indicative of the strength of intramolecular hydrogen bonding. The aromatic protons will exhibit complex splitting patterns that are sensitive to the nature and position of substituents. In ¹³C NMR, the chemical shift of the carbonyl carbon is particularly informative. For N,N-diphenylbenzamide, the carbonyl carbon signal appears at a specific chemical shift that would be altered by substitution. researchgate.net For example, electron-withdrawing substituents on the benzoyl ring would typically shift the carbonyl carbon resonance to a higher frequency (downfield), while electron-donating groups would cause an upfield shift.

The following table illustrates the expected trends in spectroscopic data upon substitution, based on general principles and data from analogous compounds.

| Substituent on Benzoyl Ring | Expected effect on C=O IR stretch (cm⁻¹) | Expected effect on ¹³C NMR of C=O (ppm) | Rationale |

| Electron-withdrawing (e.g., -NO₂) | Increase | Downfield shift (increase) | Decreases electron density at the carbonyl carbon, strengthening the C=O bond. |

| Electron-donating (e.g., -OCH₃) | Decrease | Upfield shift (decrease) | Increases electron density at the carbonyl carbon, weakening the C=O bond through resonance. |

| Halogen (e.g., -Cl) | Increase | Downfield shift (increase) | Inductive electron withdrawal outweighs the weak resonance donation. |

Systematic analysis of these spectroscopic shifts across a series of analogs allows for a deeper understanding of the electronic perturbations caused by different functional groups.

Correlation of Structural Modifications with Nonlinear Optical Response

Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit large third-order nonlinear optical (NLO) susceptibilities (χ⁽³⁾), making them promising materials for applications in optical switching and signal processing. nih.govacs.org The this compound scaffold, with its multiple aromatic rings, possesses the basic structural elements for NLO activity. Structural modifications can be strategically implemented to enhance these properties.

The NLO response, particularly the second hyperpolarizability (γ), is sensitive to factors such as conjugation length, donor-acceptor interactions, and molecular conformation. acs.org For benzamide derivatives, the introduction of strong electron-donating groups (EDGs) and electron-accepting groups (EAGs) at opposite ends of the conjugated system can significantly enhance the NLO response by increasing the ground-state polarization and the change in dipole moment upon excitation.

In the context of this compound, the phenolic -OH group acts as a moderate electron donor. To amplify the NLO response, one could introduce a strong EAG, such as a nitro (-NO₂) group, on the benzoyl ring, particularly at the para-position to the hydroxyl group (i.e., 5-nitro-2-hydroxy). Conversely, introducing strong EDGs, such as alkoxy groups, on the N-phenyl rings could further enhance the donor-acceptor character.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the hyperpolarizabilities of novel chromophores before their synthesis. researchgate.net These studies can help in identifying promising substitution patterns. For example, DFT studies on N-(2-methyl-5-nitro-phenyl)benzamide have been used to analyze its molecular geometry and predict its NLO properties. researchgate.net

| Structural Modification | Expected Impact on Third-Order NLO Response (γ) | Rationale |

| Introduction of a strong EAG (e.g., -NO₂) on the benzoyl ring | Increase | Enhances the donor-acceptor character of the molecule. |

| Introduction of a strong EDG (e.g., -N(CH₃)₂) on an N-phenyl ring | Increase | Increases the overall electron-donating strength of the N-diphenyl moiety. |

| Extension of the π-conjugated system | Increase | Generally, γ increases with the length of the π-system. acs.org |

| Increasing molecular planarity | Variable | Can enhance π-electron delocalization, but may also lead to aggregation that quenches the NLO response. |

Experimental validation of the NLO properties is typically performed using techniques like the Z-scan method, which can determine both the nonlinear refractive index and the nonlinear absorption coefficient. researchgate.net By correlating the structural features of a series of this compound analogs with their experimentally measured NLO responses, a clear structure-property relationship can be established, guiding the design of more efficient NLO materials.

Analysis of How Structural Variations Influence Biological Activity Profiles

Derivatives of 2-hydroxybenzamide, particularly salicylanilides, are known to possess a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. researchgate.netnih.gov The structural variations in analogs of this compound are expected to significantly influence their biological activity profiles by altering their physicochemical properties, such as lipophilicity, electronic distribution, and steric fit with biological targets.

For instance, in a study of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, the position of nitro and amino groups, as well as the substituents on the benzoyl moiety, had a profound impact on their antibacterial and antifungal activities. cambridge.org Halogenation of the salicylanilide (B1680751) scaffold has also been shown to be a key strategy in modulating activity against various pathogens and enzymes. researchgate.net

The preliminary structure-activity relationships (SARs) for related N-substituted benzamides have shown that:

The presence of a 2-hydroxyl group on the benzoyl ring is often critical for activity, likely due to its ability to form hydrogen bonds or chelate metal ions within the active site of target enzymes. nih.gov

The nature and position of substituents on the aromatic rings can drastically alter potency and selectivity. For example, the introduction of chlorine or nitro groups can sometimes lead to a decrease in antiproliferative activity in certain benzamide series. nih.gov

Lipophilicity, often modulated by halogen or alkyl substituents, plays a crucial role in membrane permeability and target engagement.

The following table summarizes the observed influence of specific structural modifications on the biological activity of related benzamide and salicylanilide derivatives.

| Structural Modification | Target/Activity | Observed Effect | Reference |

| Halogenation of the aniline (B41778) ring in salicylanilides | Acetylcholinesterase and Butyrylcholinesterase Inhibition | Generally increased inhibitory activity. | researchgate.net |

| Introduction of nitro/amino groups on the N-phenyl ring | Antibacterial/Antifungal | Potent activity, with the specific substitution pattern determining the spectrum and potency. | cambridge.org |

| Substitution on the N-benzoyl ring in 2-hydroxybenzamides | Antiprotozoal (e.g., P. falciparum) | Modifications at this position significantly impacted activity and metabolic stability. | nih.gov |

By systematically synthesizing and screening a library of this compound analogs, it would be possible to delineate the specific SAR for this scaffold against various biological targets, leading to the identification of lead compounds for further development.

Design and Synthesis of Conformationally Constrained Derivatives for Targeted Applications

The this compound molecule possesses considerable conformational flexibility due to the rotation around the C-N and N-aryl single bonds. This flexibility can be detrimental for targeted applications where a specific, "bioactive" conformation is required for optimal interaction with a receptor or enzyme active site. The design and synthesis of conformationally constrained derivatives aim to lock the molecule into a more rigid and defined three-dimensional structure, which can lead to increased potency, selectivity, and improved pharmacokinetic properties.

Strategies for conformational constraint include:

Intramolecular Bridging: Introducing a covalent linker or bridge between two parts of the molecule can restrict rotational freedom. For example, a bridge could be formed between one of the N-phenyl rings and the benzoyl ring, or between the two N-phenyl rings. This can be achieved through reactions like ring-closing metathesis or intramolecular Williamson ether synthesis, as has been demonstrated in other complex systems like kanamycin (B1662678) A derivatives. acs.org

Introduction of Bulky Substituents: Placing sterically demanding groups at key positions can hinder rotation around adjacent bonds, thereby favoring a particular conformation.

Incorporation into a Bicyclic or Polycyclic System: The core pharmacophore can be embedded within a rigid ring system to severely limit its conformational possibilities. This approach has been used to analyze the bioactive conformation of flexible kappa-opioid receptor (KOR) agonists by incorporating the key pharmacophoric elements into a bicyclic system. nih.gov

The design of such constrained analogs is often guided by computational modeling to predict the energetically favorable conformations and their potential fit with a target binding site. The synthesis of these more complex, rigid structures typically involves multi-step synthetic sequences. For example, the synthesis of a bicyclic analog might start from a cyclic precursor onto which the necessary aromatic and amide functionalities are appended. nih.gov

The successful synthesis and biological evaluation of these conformationally constrained derivatives can provide invaluable information about the spatial requirements of the target, ultimately guiding the design of highly potent and selective agents.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Benzamide (B126) Chemistry

2-Hydroxy-N,N-diphenylbenzamide, a member of the extensive benzamide family, presents a unique molecular architecture that has garnered interest within the scientific community. Its structure, featuring a benzamide core with two phenyl groups attached to the nitrogen atom and a hydroxyl group at the ortho position of the benzoyl ring, imparts specific chemical properties.

Crystallographic studies have been instrumental in elucidating the solid-state conformation of related N,N-diphenylbenzamide. These analyses reveal that neutral molecules are held together by weak C-H···O interactions, forming a linear chain-like structure. nih.govresearchgate.net Theoretical calculations using density functional theory (DFT) at the B3LYP/6-31G(d) level have shown significant differences between the optimized gaseous-phase structure and the solid-state molecular arrangement, particularly in the orientation of the aromatic rings. nih.govresearchgate.net This highlights the influence of intermolecular forces on the supramolecular assembly.

The amide group, a cornerstone of peptide and protein chemistry, makes benzamides like this compound important subjects for synthetic and structural studies. researchgate.net The presence of the hydroxyl group offers a site for potential hydrogen bonding, which can influence its physical and chemical behavior.

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Despite the foundational knowledge, significant gaps remain in the understanding of this compound. A primary area for future research is a more in-depth investigation of its chemical reactivity. While general reactions of benzamides are known, the specific influence of the ortho-hydroxyl and N,N-diphenyl substitution on reaction pathways and mechanisms is not well-documented.

Furthermore, a comprehensive study of its coordination chemistry with various metal ions could reveal novel catalytic or material applications. The potential of the hydroxyl and amide groups to act as a bidentate ligand is an intriguing possibility that warrants exploration.

The exploration of its biological activities is another largely untapped field. While many substituted benzamides exhibit a range of pharmacological effects, including antipsychotic, antimicrobial, and anticancer properties, the specific bioactivity of this compound remains to be systematically evaluated. nih.govresearchgate.netresearchgate.netontosight.airesearchgate.netnanobioletters.com

Projections for Advanced Synthetic Methodologies

The synthesis of benzamides is a well-established area of organic chemistry, with numerous methods available. researchgate.net Traditional methods often involve the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. researchgate.netmdpi.com For instance, N,N-diphenylbenzamide has been synthesized by the dropwise addition of benzoyl chloride to a solution of diphenylamine (B1679370) in benzene (B151609). researchgate.net

Future synthetic strategies could focus on more sustainable and efficient approaches. This includes the development of one-pot reactions and the use of greener solvents and catalysts. acs.org For example, recent advancements have demonstrated a one-step synthesis of N-formanilide derivatives from benzamides using oxalic acid as a hydride source, showcasing the potential for novel transformations of the benzamide core. nih.gov Another innovative approach involves the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine and a Brønsted superacid. nih.gov Ruthenium-catalyzed C-H bond functionalization presents another modern avenue for the synthesis of complex benzamide derivatives. acs.org

| Synthetic Method | Reagents | Key Features |

| Traditional Amidation | Benzoyl chloride, Diphenylamine, Benzene | Standard and widely used method. researchgate.net |

| Oxalic Acid-Driven Reduction | Benzamide, Oxalic acid, Sodium azide | One-step conversion to N-formanilide derivatives. nih.gov |

| Friedel-Crafts Carboxamidation | Arene, Cyanoguanidine, Triflic acid | Direct conversion of arenes to benzamides. nih.gov |

| Urea-Based Synthesis | Benzoic acid, Urea, Boric acid (catalyst) | Reaction of a carboxylic acid with urea. youtube.com |

Future Directions in Theoretical and Computational Modeling

Computational chemistry offers powerful tools to complement experimental studies. For N,N-diphenylbenzamide, DFT calculations have already provided insights into its optimized structure and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Future computational work on this compound could focus on several key areas. A detailed analysis of the potential energy surface for the rotation of the phenyl rings and the hydroxyl group would provide a deeper understanding of its conformational flexibility. Computational studies could also be employed to predict its reactivity in various chemical reactions and to elucidate reaction mechanisms.

Furthermore, molecular docking studies could be used to screen for potential biological targets, guiding experimental investigations into its pharmacological properties. mdpi.com Combining experimental and computational results has proven effective in understanding the antioxidant potential of other amino-substituted benzamide derivatives. acs.org

Prospective Applications in Emerging Technologies and Materials Science

The unique structure of N,N-diphenylbenzamide suggests potential applications in materials science. Its high thermal stability and solubility in organic solvents make it a candidate for the development of new polymers and materials with specific optical, electrical, and thermal characteristics. ontosight.ai Research has explored the use of N,N-diphenylbenzamide as a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai

The introduction of a hydroxyl group in this compound could further enhance its properties for materials science applications. The hydroxyl group can participate in hydrogen bonding, potentially leading to materials with improved self-assembly properties and thermal stability. Further research is needed to synthesize and characterize polymers and other materials incorporating this specific benzamide derivative.

Potential for Further Exploration of Biological Activity Mechanisms

The benzamide scaffold is a well-known pharmacophore present in numerous clinically used drugs. researchgate.netresearchgate.net Substituted benzamides have been investigated for a wide array of biological activities, including:

Antipsychotic activity: Some benzamides act as selective antagonists for dopamine (B1211576) D2 and D3 receptors. researchgate.net

Antimicrobial activity: Certain benzamide derivatives have shown promising activity against various bacterial and fungal strains. researchgate.netnanobioletters.com

Anticancer activity: Research has explored the potential of bis-benzamides as anticancer agents. researchgate.net

Enzyme inhibition: Substituted benzamides have been designed as inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. mdpi.com

Given this precedent, a systematic investigation into the biological activity of this compound is a logical next step. Initial studies could involve broad screening against a panel of biological targets to identify any potential therapeutic areas. Should any significant activity be found, further studies would be required to elucidate the mechanism of action, a process that can be aided by computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.